![molecular formula C22H21NO3S B4278403 ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4278403.png)
ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate
Overview
Description
Ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiophene-based derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood. However, it is believed that its fluorescent properties are due to the presence of a thiophene ring, which can interact with metal ions through coordination bonds. This interaction leads to a change in the fluorescence properties of the compound, which can be detected and measured.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate have not been extensively studied. However, it has been shown to be non-toxic and non-cytotoxic at low concentrations, making it a potential candidate for biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a useful tool for the detection and measurement of metal ions in various samples. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the research and development of ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions in biological samples. Other potential applications include its use as a building block for the synthesis of other thiophene-based derivatives and as a potential drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions such as copper, zinc, and mercury. Other potential applications include its use as a building block for the synthesis of other thiophene-based derivatives and as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-4-26-22(25)19-18(16-11-6-5-7-12-16)15(3)27-21(19)23-20(24)17-13-9-8-10-14(17)2/h5-13H,4H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVDBLJRPSDKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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